YM-17690

Description

Properties

IUPAC Name |

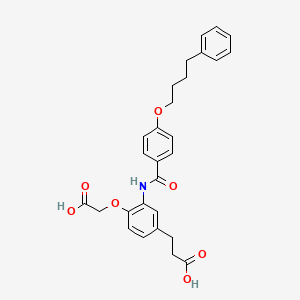

3-[4-(carboxymethoxy)-3-[[4-(4-phenylbutoxy)benzoyl]amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO7/c30-26(31)16-10-21-9-15-25(36-19-27(32)33)24(18-21)29-28(34)22-11-13-23(14-12-22)35-17-5-4-8-20-6-2-1-3-7-20/h1-3,6-7,9,11-15,18H,4-5,8,10,16-17,19H2,(H,29,34)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHPYKYCGVQOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)CCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148749 | |

| Record name | YM 17690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108806-41-3 | |

| Record name | YM 17690 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108806413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM 17690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YM-17690 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW44EA7XX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

YM-254890: A Technical Guide to the Selective Gαq/11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YM-254890, a potent and selective inhibitor of the Gαq/11 subfamily of G proteins. Discovered as a natural product from the soil bacterium Chromobacterium sp. QS3666, YM-254890 has emerged as an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways and as a potential starting point for the development of novel therapeutics.[1][2][3] This document details the mechanism of action, chemical properties, and biological activity of YM-254890. It presents a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visual representations of its role in signaling pathways and experimental workflows.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals.[4] These receptors transduce a wide array of extracellular signals into intracellular responses by activating heterotrimeric G proteins, which are classified into four main families: Gαs, Gαi/o, Gα12/13, and Gαq/11.[5] The Gαq/11 family, upon activation, stimulates phospholipase C-β (PLCβ), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][5]

The development of selective inhibitors for specific G protein subfamilies has been a long-standing challenge. YM-254890 and the structurally similar natural product FR900359 are currently the only known potent and selective inhibitors of the Gαq/11 subfamily.[6][7] This unique selectivity makes YM-254890 an essential tool for investigating the physiological and pathological roles of Gαq/11 signaling.

Chemical Properties and Structure

YM-254890 is a cyclic depsipeptide with a complex structure.[8][9] Its macrocyclic core is composed of several non-proteogenic amino acids. The chemical structure and properties of YM-254890 are summarized below.

| Property | Value | Reference |

| Molecular Formula | C46H69N7O15 | [10] |

| Molecular Weight | 960.09 g/mol | [10] |

| Source | Chromobacterium sp. QS3666 | [1][8] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [10] |

Mechanism of Action

YM-254890 selectively inhibits the Gαq, Gα11, and Gα14 proteins.[6][7] Its mechanism of action involves binding to a hydrophobic cleft on the Gαq subunit, specifically at the interface between the Ras-like and helical domains.[4][8] This binding event stabilizes the GDP-bound, inactive conformation of the Gαq subunit.[4] By preventing the exchange of GDP for GTP, YM-254890 effectively blocks the activation of the G protein, thereby inhibiting all downstream signaling events.[2][4][5]

A key feature of YM-254890 is its high selectivity for the Gαq/11 subfamily over other G protein families like Gαs, Gαi/o, and Gα12/13.[1]

Quantitative Data

The inhibitory potency of YM-254890 has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of YM-254890 in Functional Assays

| Assay | Receptor/Stimulus | Cell Type/System | IC50 Value | Reference(s) |

| Platelet Aggregation | ADP (2 µM) | Human platelet-rich plasma | 0.37 µM | [1] |

| Platelet Aggregation | ADP (5 µM) | Human platelet-rich plasma | 0.39 µM | [1] |

| Platelet Aggregation | ADP (20 µM) | Human platelet-rich plasma | 0.51 µM | [1] |

| Intracellular Ca2+ Mobilization | 2MeSADP | C6-15 cells expressing human P2Y1 receptor | 0.031 µM | [1] |

| Intracellular Ca2+ Mobilization | ATP/UTP | HCAE cells expressing P2Y2 receptor | 50 nM | [10] |

| Intracellular Ca2+ Mobilization | ADP | Platelets (in vitro) | 2 µM | [10] |

| IP1 Production | Carbachol | CHO cells expressing M1 receptor | 95 nM | [10] |

Table 2: Binding Affinity and Kinetics

| Parameter | Value | System | Reference(s) |

| pKD | 7.96 | Human platelet membranes (YM-derived radiotracer) | [7] |

| Residence Time | 3.8 min (at 37 °C) | Gq proteins | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of YM-254890 in research. Below are representative protocols for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of YM-254890 to inhibit agonist-induced increases in intracellular calcium concentration.

-

Cell Culture and Plating:

-

Culture cells expressing the Gαq/11-coupled receptor of interest in appropriate media.

-

The day before the assay, seed the cells into a 96-well or 384-well black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.[12]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[12]

-

-

Dye Loading:

-

Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES).[12] The final concentration of the dye should be optimized for the cell type.

-

Remove the growth medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]

-

-

Inhibitor and Agonist Addition:

-

Wash the cells with the physiological buffer to remove extracellular dye.

-

Add YM-254890 at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).[12]

-

Add the agonist at a predetermined concentration (e.g., EC80) to stimulate the receptor.

-

Continue to record the fluorescence signal for 1-2 minutes.[12]

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the percentage of inhibition against the concentration of YM-254890 and fit the data to a dose-response curve to determine the IC50 value.

-

GTPγS Binding Assay

This biochemical assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

-

Membrane Preparation:

-

Prepare cell membranes from cells or tissues expressing the Gαq/11-coupled receptor of interest.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order: assay buffer (containing HEPES, MgCl2, NaCl), GDP, cell membranes, and varying concentrations of YM-254890.[13]

-

Add the agonist to stimulate the receptor. For antagonist mode, pre-incubate with YM-254890 before adding the agonist.

-

Initiate the reaction by adding [35S]GTPγS.[14]

-

-

Incubation and Termination:

-

Quantification and Data Analysis:

-

Wash the filters with ice-cold buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.[14]

-

Calculate the specific binding and plot the data to determine the IC50 of YM-254890.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a readout of Gαq/11 activation.

-

Cell Labeling and Plating:

-

Label the cells with myo-[3H]inositol overnight in inositol-free medium.[15]

-

Wash the cells and plate them in a multi-well plate.

-

-

Assay Procedure:

-

IP Extraction and Quantification:

-

Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography or a commercial kit.[17]

-

Quantify the amount of [3H]IP1 using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of agonist-stimulated IP1 accumulation by YM-254890 and determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: Gαq/11 signaling pathway and the inhibitory action of YM-254890.

Experimental Workflow Diagram

Caption: Workflow for a calcium mobilization assay to determine the IC50 of YM-254890.

Conclusion

YM-254890 stands as a cornerstone tool for the pharmacological investigation of Gαq/11-mediated signaling. Its high potency and selectivity provide researchers with a reliable means to delineate the roles of this important G protein subfamily in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of YM-254890 in the laboratory, ultimately contributing to a deeper understanding of GPCR biology and the development of novel therapeutic strategies. The ongoing research into the structure-activity relationships of YM-254890 and its analogs may lead to the development of even more potent and specific Gαq/11 inhibitors with improved drug-like properties.[2][3][4][18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 10. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and Origin of YM-254890: A Selective Gαq/11 Inhibitor from Chromobacterium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins, crucial signaling molecules involved in a myriad of physiological processes. This cyclic depsipeptide, originally isolated from a soil bacterium, has emerged as an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways and as a lead compound for the development of novel therapeutics targeting a range of diseases, including thrombosis and uveal melanoma. This technical guide provides a comprehensive overview of the discovery, origin, and biochemical characterization of YM-254890, with a focus on its production from Chromobacterium sp., purification, and the experimental protocols used to elucidate its mechanism of action.

Discovery and Origin

YM-254890 was discovered by researchers at Yamanouchi Pharmaceutical Co., Ltd. during a screening program for novel platelet aggregation inhibitors. The producing microorganism, strain QS3666, was isolated from a soil sample collected in Okutama, Tokyo, Japan. Morphological and physiological analysis identified the strain as belonging to the genus Chromobacterium.

The compound was first reported in 2003 as a potent inhibitor of ADP-induced platelet aggregation in human platelet-rich plasma. Subsequent studies revealed its highly selective inhibitory activity against the Gαq/11 subfamily of G proteins, making it a landmark discovery in the field of G protein signaling.

Physicochemical Properties and Structure

YM-254890 is a complex cyclic depsipeptide with the chemical formula C46H69N7O15 and a molecular weight of 960.09. It is structurally similar to another natural product, FR900359, differing only in two substituents. These subtle structural differences, however, can lead to variations in their pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of YM-254890

| Property | Value | Reference |

| Molecular Formula | C46H69N7O15 | |

| Molecular Weight | 960.09 | |

| Calculated logP | 1.37 | |

| Polar Surface Area | 285 Ų | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 22 |

Production from Chromobacterium sp. QS3666

The production of YM-254890 is achieved through the fermentation of Chromobacterium sp. QS3666. While the specific, optimized industrial fermentation protocols are proprietary, a general representative methodology can be outlined based on standard practices for bacterial fermentation.

Fermentation Protocol (Representative)

-

Inoculum Preparation: A seed culture of Chromobacterium sp. QS3666 is prepared by inoculating a suitable liquid medium (e.g., ISP-2 medium) and incubating for a defined period (e.g., 96 hours at 30°C) to achieve a high density of viable cells.

-

Production Fermentation: The production medium, typically containing a combination of carbon sources (e.g., glucose, corn starch), nitrogen sources (e.g., soybean meal), and mineral salts (e.g., CaCO3), is inoculated with the seed culture. The fermentation is carried out in a shaker or bioreactor under controlled conditions of temperature (e.g., 30°C), pH (e.g., initial pH of 7.0), and aeration for an extended period (e.g., 10-12 days) to allow for the biosynthesis of YM-254890.

Isolation and Purification

YM-254890 is purified from the culture broth of Chromobacterium sp. QS3666 through a multi-step process involving extraction and chromatography.

Purification Protocol

-

Solvent Extraction: The culture supernatant is subjected to solvent extraction to separate YM-254890 from the aqueous phase.

-

Chromatography: The crude extract is then purified using a series of chromatographic techniques:

-

ODS (Octadecyl-silica) Flash Chromatography: This reversed-phase chromatography step provides an initial separation based on hydrophobicity.

-

Silica Gel Flash Chromatography: This normal-phase chromatography step further purifies the compound based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC to yield highly pure YM-254890.

-

Mechanism of Action: Selective Inhibition of Gαq/11

YM-254890 exerts its biological effects by selectively inhibiting the Gαq/11 subfamily of G proteins. It functions by binding to a hydrophobic cleft in the Gαq subunit, preventing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). This locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades.

The activation of Gαq/11-coupled receptors, such as the P2Y1 receptor, normally leads to the activation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By inhibiting Gαq/11, YM-254890 effectively blocks this entire signaling pathway.

Caption: Gαq/11 signaling pathway and the inhibitory action of YM-254890.

Biological Activity and Quantitative Data

The primary biological activity of YM-254890 is the inhibition of platelet aggregation through the blockade of the P2Y1 receptor-mediated signaling pathway. This has been demonstrated in various in vitro and in vivo models.

Table 2: In Vitro Inhibitory Activity of YM-254890

| Assay | Agonist | System | IC50 Value | Reference |

| Platelet Aggregation | ADP (2 µM) | Human platelet-rich plasma | 0.37 µM | |

| Platelet Aggregation | ADP (5 µM) | Human platelet-rich plasma | 0.39 µM | |

| Platelet Aggregation | ADP (20 µM) | Human platelet-rich plasma | 0.51 µM | |

| Intracellular Ca²⁺ Mobilization | 2MeSADP | P2Y1-expressing C6-15 cells | 0.031 µM | |

| Intracellular Ca²⁺ Elevation | ADP | Platelets | 0.92 ± 0.28 µM | |

| P-selectin Expression | ADP | Platelets | 0.51 ± 0.02 µM | |

| P-selectin Expression | TRAP | Platelets | 0.16 ± 0.08 µM |

Key Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of YM-254890 to inhibit platelet aggregation in response to ADP.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

-

Assay Procedure:

-

PRP is pre-incubated with various concentrations of YM-254890 or vehicle control for a specified time (e.g., 5 minutes) at 37°C in an aggregometer.

-

Platelet aggregation is initiated by the addition of a submaximal concentration of ADP (e.g., 5 µM).

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is monitored over time (e.g., 5-10 minutes).

-

The IC50 value is calculated from the concentration-response curve.

-

Intracellular Calcium Mobilization Assay

This assay determines the effect of YM-254890 on agonist-induced increases in intracellular calcium concentration.

-

Cell Culture and Loading: Cells endogenously or recombinantly expressing a Gαq/11-coupled receptor (e.g., P2Y1) are cultured to an appropriate density. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Assay Procedure:

-

The dye-loaded cells are washed and pre-incubated with various concentrations of YM-254890 or vehicle control.

-

The baseline fluorescence is measured using a fluorometric imaging plate reader or a similar instrument.

-

The cells are then stimulated with an appropriate agonist (e.g., 2MeSADP).

-

The change in fluorescence, indicative of a change in intracellular calcium concentration, is recorded over time.

-

The IC50 value is determined by analyzing the concentration-dependent inhibition of the calcium response.

-

Caption: Experimental workflow for the discovery and characterization of YM-254890.

Conclusion

The discovery of YM-254890 from Chromobacterium sp. has provided the scientific community with a powerful tool to investigate Gαq/11-mediated signaling. Its high potency and selectivity have made it indispensable for both basic research and as a starting point for the development of new therapeutic agents. This guide has summarized the key technical aspects of its origin, production, and characterization, providing a valuable resource for researchers in the field of drug discovery and molecular pharmacology.

chemical structure and synthesis of YM-254890

An In-depth Technical Guide to the Chemical Structure and Synthesis of YM-254890

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of YM-254890, a potent and selective inhibitor of the Gαq/11 family of G proteins.

Chemical Structure

YM-254890 is a complex cyclic depsipeptide natural product.[1][2] Its structure is characterized by a macrocyclic core composed of seven building blocks: D-phenyllactic acid (D-Pla), N-methyl-dehydroalanine (N-Me-Dha), alanine (B10760859) (Ala), N-methyl-alanine (N-Me-Ala), hydroxyleucine (Hle), N,O-dimethyl-threonine (N,O-Me2-Thr), and N-acetyl-threonine (N-Ac-Thr).[1][2] An additional N-acetyl-hydroxyleucine (N-Ac-Hle) side chain is attached to the hydroxyl group of the core hydroxyleucine residue.[1]

The molecule contains several uncommon amino acids, including two residues of β-hydroxyleucine, N,O-dimethylthreonine, and N-methyldehydroalanine. YM-254890 can exist as a mixture of two conformers, which is attributed to the geometry of the amide bond between D-phenyllactic acid and N-methyldehydroalanine.

Table 1: Physicochemical Properties of YM-254890

| Property | Value |

| Molecular Formula | C44H65N7O13 |

| Molecular Weight | 960.09 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Synthesis of YM-254890

The first total synthesis of YM-254890 was a significant achievement, providing a reliable source of this valuable research tool and enabling the synthesis of analogues for structure-activity relationship (SAR) studies.[4][5] The synthetic strategy employs a convergent approach, combining solution-phase synthesis for key building blocks and solid-phase peptide synthesis (SPPS) to assemble the linear precursor, followed by a final macrolactamization step.[4][5]

Retrosynthetic Analysis

The retrosynthetic analysis of YM-254890 identified three key building blocks that could be synthesized separately and then coupled together on a solid support. The final steps involve the formation of the N-methyldehydroalanine moiety and the macrocyclization.

Caption: Retrosynthetic analysis of YM-254890.

Experimental Protocols

The synthesis of the three key building blocks is achieved through standard solution-phase peptide coupling and esterification reactions. Detailed procedures involve the use of protecting groups to mask reactive functional groups and coupling reagents to facilitate amide and ester bond formation.

Protocol for a Representative Coupling Step (Building Block Synthesis):

-

Dissolve the N-protected amino acid (1.0 eq.) and the coupling agent (e.g., HATU, 1.0 eq.) in an appropriate aprotic solvent (e.g., DMF).

-

Add a tertiary amine base (e.g., DIEA, 2.0 eq.) to the mixture and stir for 5 minutes at room temperature.

-

Add the amino acid or hydroxy acid ester with a free amine or hydroxyl group (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

The linear precursor of YM-254890 is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using Fmoc-based SPPS.[6][7][8]

SPPS Workflow:

-

Resin Swelling: Swell the resin in a suitable solvent (e.g., DCM) for 30 minutes.

-

First Amino Acid Loading: Attach the C-terminal amino acid of a building block to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

-

Coupling: Couple the next Fmoc-protected building block using a suitable coupling reagent and base.

-

Repeat: Repeat the deprotection and coupling steps until the entire linear sequence is assembled.

-

Cleavage from Resin: Cleave the linear depsipeptide from the resin using a mildly acidic solution (e.g., TFA/DCM).

Caption: Solid-Phase Peptide Synthesis Workflow for the Linear Precursor.

The final step in the synthesis is the macrolactamization of the linear precursor to form the cyclic depsipeptide.[9][10] This is a critical step that is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Protocol for Macrolactamization:

-

Dissolve the linear depsipeptide precursor in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM).

-

Add a coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIEA or NaHCO3).

-

Stir the reaction at room temperature for 12-48 hours.

-

Monitor the reaction for the disappearance of the linear precursor and the formation of the cyclic product by LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by preparative HPLC to yield YM-254890.

Table 2: Summary of Synthetic Steps and Key Reagents

| Step | Description | Key Reagents/Conditions |

| Building Block Synthesis | Solution-phase coupling of amino and hydroxy acids. | HATU, DIEA, DMF |

| Solid-Phase Synthesis | Assembly of the linear precursor on a solid support. | Fmoc-protected building blocks, 20% piperidine/DMF, HATU, DIEA, 2-Cl-Trt resin |

| Cleavage from Resin | Release of the linear precursor from the solid support. | TFA/DCM |

| Macrolactamization | Intramolecular cyclization to form the macrocycle. | High dilution, HATU, DIEA, DMF |

| Purification | Isolation of the final product. | Preparative HPLC |

Mechanism of Action and Signaling Pathway

YM-254890 is a highly selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1] It exerts its inhibitory effect by binding to a hydrophobic cleft between the GTPase and helical domains of the Gαq subunit. This binding stabilizes the GDP-bound, inactive conformation of the G protein, thereby preventing the exchange of GDP for GTP, which is a crucial step in G protein activation.[11] By locking the Gαq protein in its inactive state, YM-254890 effectively blocks the downstream signaling cascade.

The Gq signaling pathway, which is inhibited by YM-254890, plays a critical role in various physiological processes. Activation of Gq-coupled receptors (GPCRs) leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12]

Caption: The Gq Signaling Pathway and the inhibitory action of YM-254890.

Key Experimental Assays

The biological activity of YM-254890 and its analogues is typically evaluated using a panel of in vitro assays that measure different aspects of Gq signaling.

GTPγS Binding Assay

This assay directly measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gαq subunit.[13][14] A decrease in [³⁵S]GTPγS binding in the presence of the compound indicates inhibition of GDP/GTP exchange.[11]

Protocol Outline:

-

Prepare cell membranes expressing the Gq-coupled receptor of interest.

-

Incubate the membranes with the test compound (e.g., YM-254890) for a defined period.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

After incubation, terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide, typically by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a key downstream event in the Gq signaling pathway.[15][16][17][18] A fluorescent calcium indicator dye (e.g., Fluo-4 or Fura-2) is loaded into cells, and changes in fluorescence upon receptor activation are monitored.

Protocol Outline:

-

Plate cells expressing the Gq-coupled receptor in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with the test compound or vehicle.

-

Stimulate the cells with an agonist for the Gq-coupled receptor.

-

Measure the change in fluorescence over time using a fluorescence plate reader. A reduction in the fluorescence signal in the presence of the test compound indicates inhibition of Gq signaling.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[19][20][21][22][23] This assay is often performed using a homogeneous time-resolved fluorescence (HTRF) format.[16]

Protocol Outline:

-

Seed cells expressing the Gq-coupled receptor in a multi-well plate.

-

Pre-treat the cells with the test compound.

-

Stimulate the cells with an agonist in the presence of LiCl (which inhibits the degradation of IP1).

-

Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

-

After incubation, measure the HTRF signal. A decrease in the signal in the presence of the test compound reflects the inhibition of IP1 production.

Table 3: Summary of Key Biological Assays

| Assay | Principle | Readout | Information Obtained |

| GTPγS Binding | Measures the binding of a radiolabeled non-hydrolyzable GTP analogue to the Gα subunit. | Radioactivity | Direct measure of GDP/GTP exchange inhibition. |

| Calcium Mobilization | Detects changes in intracellular calcium levels using a fluorescent dye. | Fluorescence | Functional measure of a key downstream signaling event. |

| IP1 Accumulation | Quantifies the accumulation of a stable IP3 metabolite using HTRF. | Time-Resolved Fluorescence | Robust and sensitive measure of PLC activation. |

This technical guide provides a foundational understanding of the chemical structure, synthesis, and biological evaluation of YM-254890. For more detailed experimental procedures and data, it is recommended to consult the primary scientific literature cited herein.

References

- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. pure.mpg.de [pure.mpg.de]

- 17. bu.edu [bu.edu]

- 18. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 19. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 22. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 23. IP accumulation assay [bio-protocol.org]

Decoding Gαq Signaling: An In-depth Guide for Cellular and Molecular Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of Gαq signaling pathways is paramount for dissecting cellular communication and developing novel therapeutics. This technical guide provides an in-depth exploration of the core components, regulatory mechanisms, and experimental approaches for studying Gαq signaling in cell culture.

The Gαq signaling cascade is a ubiquitous and vital pathway initiated by the activation of a diverse family of G protein-coupled receptors (GPCRs). These receptors respond to a wide array of extracellular stimuli, including hormones, neurotransmitters, and autacoids, to regulate a multitude of physiological processes ranging from smooth muscle contraction and secretion to cell growth and differentiation. Dysregulation of this pathway is implicated in numerous diseases, making it a critical area of study for drug discovery and development.

The Core Gαq Signaling Pathway

The canonical Gαq signaling pathway begins with the binding of an agonist to a specific GPCR, inducing a conformational change in the receptor. This activated receptor then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the α-subunit of the heterotrimeric Gq protein, promoting the exchange of GDP for GTP. The binding of GTP triggers the dissociation of the Gαq subunit from the Gβγ dimer, allowing both components to interact with downstream effectors.

The primary effector of the activated Gαq-GTP subunit is Phospholipase C-β (PLCβ).[1] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3, a small, soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This binding event triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This calcium signal is a key transducer of the Gαq pathway, activating a host of downstream calcium-sensitive proteins, including calmodulin and various protein kinases.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity and propagating the signal to control diverse cellular functions.

References

YM-254890: A Technical Guide to its Inhibitory Effect on Gαq-Mediated GDP/GTP Exchange

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of YM-254890, a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins. YM-254890 exerts its effect by uniquely arresting the G protein cycle at its inactive state, preventing the crucial exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This document details the molecular mechanism of YM-254890, presents quantitative data on its inhibitory activity, and provides comprehensive protocols for key biochemical assays used to characterize its function. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in research and drug development.

Introduction to YM-254890

YM-254890 is a cyclic depsipeptide that was first isolated from the culture broth of Chromobacterium sp.[1] It has emerged as an invaluable pharmacological tool for dissecting Gαq-mediated signaling pathways.[2][3] The Gαq/11 family of G proteins, upon activation by G protein-coupled receptors (GPCRs), stimulates phospholipase C-β (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation. YM-254890 selectively targets the Gαq, Gα11, and Gα14 subunits, with no significant activity against other G protein families like Gαs, Gαi/o, or Gα12/13, making it a highly specific inhibitor.[2]

Molecular Mechanism of Action

YM-254890 functions as a non-competitive allosteric inhibitor of GDP/GTP exchange.[4] X-ray crystallography studies have revealed that YM-254890 binds to a hydrophobic cleft on the Gαq subunit, located between the Ras-like GTPase domain and the all-helical domain.[2][5] This binding event stabilizes the Gαq subunit in its inactive, GDP-bound conformation.[2][5]

The key aspects of its mechanism include:

-

Stabilization of the GDP-Bound State: YM-254890 effectively "glues" the switch I region of the Gαq subunit in an inactive conformation, preventing the conformational changes necessary for GDP release.[2][5]

-

Inhibition of Nucleotide Exchange: By locking Gαq in the GDP-bound state, YM-254890 directly blocks the exchange of GDP for GTP, which is the pivotal step in G protein activation.[2][5]

-

Prevention of Downstream Signaling: As the Gαq subunit cannot be activated, it is unable to stimulate its downstream effector, PLCβ, thereby inhibiting the production of second messengers and subsequent cellular responses.

Quantitative Analysis of YM-254890 Inhibition

The inhibitory potency of YM-254890 has been quantified in various cellular and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: IC₅₀ Values of YM-254890 in Gαq-Mediated Signaling

| Assay Type | Cell Line/System | Gαq-Coupled Receptor | Measured Response | IC₅₀ Value |

| Calcium Mobilization | C6-15 cells | P2Y₁ | Increase in intracellular Ca²⁺ | 0.031 µM[6] |

| Calcium Mobilization | Human Platelet-Rich Plasma | P2Y₁ | ADP-induced Ca²⁺ increase | ~2 µM |

| IP₁ Accumulation | CHO cells | M₁ Muscarinic | Carbachol-induced IP₁ production | 95 nM |

| ERK1/2 Phosphorylation | Human Coronary Artery Endothelial Cells (HCAEC) | P2Y₂ | UTP-activated ERK1/2 phosphorylation | ~1-2 nM[7] |

| Platelet Aggregation | Human Platelet-Rich Plasma | P2Y₁ | ADP-induced platelet aggregation | 0.37 - 0.51 µM[6] |

| SRE-Luciferase Reporter Assay | HEK293 cells | M₁ Muscarinic | Carbachol-induced SRE activation | ~30 nM[1] |

Table 2: Binding Affinity of YM-254890 Analogues

| Radiotracer | Preparation | pKD |

| YM-derived radiotracer | Human platelet membranes | 7.96[3] |

| FR900359-derived radiotracer | Human platelet membranes | 8.45[3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of YM-254890's effects.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Inhibition of this binding is a direct measure of the blockage of GDP/GTP exchange.

Materials:

-

Cell membranes expressing the Gαq-coupled receptor of interest

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

GDP (Guanosine Diphosphate)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Agonist for the receptor of interest

-

YM-254890

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/C)

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR and Gαq.

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

-

20 µg of cell membranes

-

Assay Buffer

-

10 µM GDP

-

Varying concentrations of YM-254890 or vehicle control.

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow YM-254890 to bind to the Gαq protein.

-

Initiation of Reaction: Add the agonist of interest at a predetermined concentration and 0.1 nM [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³⁵S]GTPγS binding against the concentration of YM-254890 to determine the IC₅₀ value.

Fluorescence-Based GDP/GTP Exchange Assay

This real-time assay monitors the exchange of fluorescently labeled GDP for unlabeled GTP.

Materials:

-

Purified Gαq protein

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

GTP (non-fluorescent)

-

YM-254890

-

Fluorometer

Procedure:

-

Loading of Gαq with BODIPY-FL-GDP: Incubate purified Gαq protein with a 2-fold molar excess of BODIPY-FL-GDP in the assay buffer containing 10 mM EDTA for 30 minutes at room temperature in the dark. The EDTA facilitates the release of pre-bound GDP.

-

Stabilization of Loading: Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM.

-

Removal of Unbound Nucleotide: Remove unbound BODIPY-FL-GDP using a desalting column.

-

Reaction Setup: In a black 96-well plate, add the BODIPY-FL-GDP-loaded Gαq protein and varying concentrations of YM-254890 or vehicle.

-

Baseline Reading: Measure the initial fluorescence intensity using a fluorometer (e.g., excitation at 485 nm, emission at 520 nm).

-

Initiation of Exchange: Initiate the nucleotide exchange by adding a high concentration of non-fluorescent GTP (e.g., 100 µM).

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity at regular intervals for 30-60 minutes. The displacement of BODIPY-FL-GDP by GTP will result in a decrease in fluorescence.

-

Data Analysis: Calculate the initial rate of fluorescence decrease for each concentration of YM-254890. Plot the rate of exchange against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Gαq Signaling Pathway and Point of Inhibition by YM-254890

Caption: Gαq signaling pathway and the inhibitory action of YM-254890.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

References

- 1. biorxiv.org [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to YM-254890: A Potent and Selective Tool for Interrogating Gαq/11-Mediated GPCR Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM-254890, a powerful and selective inhibitor of the Gαq/11 family of G proteins. Its unique mechanism of action makes it an invaluable tool for dissecting G protein-coupled receptor (GPCR) signaling pathways, validating novel drug targets, and advancing our understanding of cellular communication.

Core Concepts: Understanding Gαq/11 Signaling and its Inhibition by YM-254890

G protein-coupled receptors are the largest family of membrane proteins in the human genome and are the targets of a significant portion of modern pharmaceuticals.[1] Upon activation by an extracellular ligand, GPCRs catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein, leading to its activation and dissociation into a Gα subunit and a Gβγ dimer. The Gαq/11 family, comprising Gαq, Gα11, Gα14, and Gα15/16, primarily signals through the activation of phospholipase C-β (PLC-β).[1][2] This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.[3][4]

YM-254890 is a cyclic depsipeptide isolated from Chromobacterium sp. that acts as a highly potent and selective inhibitor of the Gαq/11 family (specifically Gαq, Gα11, and Gα14).[1][2] Its mechanism of action is unique; it functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][2] YM-254890 binds to the Gαq/11 subunit, stabilizing the GDP-bound inactive state and preventing the exchange for GTP, thereby blocking the activation of the G protein.[1][2][5] This "allosteric glue" effect effectively uncouples the GPCR from its downstream signaling cascade.[6][7]

Quantitative Data: Potency and Selectivity of YM-254890

The inhibitory potency of YM-254890 has been characterized in various cellular and biochemical assays. The following tables summarize key quantitative data, demonstrating its efficacy and selectivity.

| Assay Type | Receptor/Stimulus | Cell Type/System | IC50 Value | Reference |

| Platelet Aggregation | ADP | Human platelet-rich plasma | 0.37 - 0.51 µM | [8] |

| Intracellular Ca2+ Mobilization | 2MeSADP (P2Y1 agonist) | C6-15 cells expressing human P2Y1 | 0.031 µM | [8] |

| Intracellular Ca2+ Mobilization | UTP (P2Y2 agonist) | Human Coronary Artery Endothelial Cells (HCAEC) | 3 nM | [9] |

| Intracellular Ca2+ Elevation | ADP | Platelets | 0.92 µM | [10] |

| P-selectin Expression | ADP | Platelets | 0.51 µM | [10] |

| P-selectin Expression | Thrombin Receptor Agonist Peptide (TRAP) | Platelets | 0.16 µM | [10] |

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and agonist concentration used.

While highly selective for the Gαq/11 family, some studies have reported potential effects on other G protein pathways at higher concentrations, including inhibition of Gαs-mediated signaling and a "biased inhibition" of Gαi/o-mediated ERK1/2 activation.[9][11] This highlights the importance of careful dose-response studies and the use of appropriate controls in experimental design.

Experimental Protocols: Methodologies for Key Experiments

The following sections provide detailed methodologies for common experiments utilizing YM-254890 to probe GPCR signaling.

This assay is a primary method for assessing Gαq/11-mediated signaling, as the activation of this pathway leads to a transient increase in intracellular calcium concentration.

a. Cell Culture and Preparation:

-

Culture human coronary artery endothelial cells (HCAEC) or other suitable cell lines (e.g., CHO or HEK293 cells stably expressing the GPCR of interest) in appropriate growth medium.

-

Seed cells in 96-well black-walled, clear-bottom plates and grow to confluence.

-

On the day of the experiment, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

b. Fluorescent Calcium Indicator Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-4 AM or Fluo-8 AM) according to the manufacturer's instructions.

-

Incubate the cells with the loading buffer for a specified time (e.g., 45-60 minutes) at 37°C.

-

After incubation, wash the cells to remove excess dye.

c. YM-254890 Pre-treatment:

-

Prepare a stock solution of YM-254890 in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in the assay buffer.

-

Pre-incubate the cells with YM-254890 or vehicle control for a defined period (e.g., 30-45 minutes) at 37°C.

d. Agonist Stimulation and Data Acquisition:

-

Prepare agonist solutions at various concentrations.

-

Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader to measure the baseline fluorescence.

-

Add the agonist to the wells and immediately begin recording the fluorescence intensity over time. A typical reading would be at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[11]

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

e. Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the baseline fluorescence.

-

Generate dose-response curves by plotting the response against the agonist or inhibitor concentration.

-

Calculate IC50 values for YM-254890 by fitting the data to a sigmoidal dose-response curve.

This assay directly measures the production of inositol phosphates, a downstream product of PLC-β activation.

a. Cell Labeling:

-

Seed cells in 24- or 48-well plates and grow to near confluence.

-

Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[3H]inositol.

b. YM-254890 Treatment and Stimulation:

-

Wash the cells to remove unincorporated [3H]inositol.

-

Pre-incubate the cells with YM-254890 or vehicle control in a buffer containing LiCl (to inhibit inositol monophosphatase) for a specified time.

-

Stimulate the cells with the agonist of interest for a defined period.

c. Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

-

Isolate the total inositol phosphates using anion-exchange chromatography columns.

-

Quantify the amount of [3H]inositol phosphates using a scintillation counter.

d. Data Analysis:

-

Normalize the data to the total radioactivity incorporated into the cells.

-

Generate dose-response curves and calculate IC50 values for YM-254890.

This assay can be used to investigate the involvement of Gαq/11 in MAPK/ERK signaling pathways.

a. Cell Treatment:

-

Seed cells in 6- or 12-well plates and grow to the desired confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with various concentrations of YM-254890 or vehicle for 30-60 minutes.

-

Stimulate the cells with the agonist for a short period (e.g., 5-10 minutes).

b. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

c. Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Compare the levels of ERK1/2 phosphorylation between different treatment groups.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Canonical Gαq/11 signaling pathway.

Caption: Mechanism of Gαq/11 inhibition by YM-254890.

References

- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The G protein inhibitor YM-254890 is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological properties of a specific Gαq/11 inhibitor, YM-254890, on platelet functions and thrombus formation under high-shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Foundational Research Applications of YM-254890: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins.[1][2][3] Isolated from the soil bacterium Chromobacterium sp. QS3666, this cyclic depsipeptide has emerged as an invaluable tool in foundational research to dissect Gq/11-mediated signaling pathways.[1][4] Its high affinity and specificity make it a superior alternative to less selective methods, enabling precise investigation of cellular processes governed by Gq/11 activation.[5][6] This technical guide provides an in-depth overview of the core foundational research applications of YM-254890, including its mechanism of action, key experimental data, detailed protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

YM-254890 functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[5][6] It specifically binds to a hydrophobic cleft between the two interdomain linkers of the Gαq subunit, stabilizing the inactive, GDP-bound conformation.[4] This binding event prevents the exchange of GDP for GTP, which is the critical step for G protein activation following G protein-coupled receptor (GPCR) stimulation.[4][5] By locking Gαq/11 in its inactive state, YM-254890 effectively uncouples the G protein from its upstream receptor and downstream effectors, thereby inhibiting the entire signaling cascade.[4][5][6]

The selectivity of YM-254890 is a key feature for its utility in research. It potently inhibits Gαq, Gα11, and Gα14, but does not significantly affect other G protein subfamilies such as Gαs, Gαi/o, or Gα12/13 at typical working concentrations.[4][5] However, some studies suggest that at higher concentrations, it may exhibit off-target effects on Gs and biased inhibition of Gi/o signaling pathways.[7][8]

Quantitative Pharmacological Data

The inhibitory potency of YM-254890 has been quantified across various in vitro assays. The following tables summarize key quantitative data for easy comparison.

| Assay Type | Target/System | Agonist/Stimulus | IC50 Value (nM) | Reference |

| Intracellular Ca2+ Mobilization | Human P2Y1-expressing C6-15 cells | 2MeSADP | 31 | [1] |

| Intracellular Ca2+ Increase | HCAE cells expressing P2Y2 receptor | ATP/UTP | 50 | [2] |

| IP1 Production | CHO cells expressing M1 receptor | Carbachol | 95 | [2] |

| Platelet Aggregation | Human platelet-rich plasma | ADP (2 µM) | 370 | [1] |

| Platelet Aggregation | Human platelet-rich plasma | ADP (5 µM) | 390 | [1] |

| Platelet Aggregation | Human platelet-rich plasma | ADP (20 µM) | 510 | [1] |

| Intracellular Ca2+ Increase | Platelets | ADP | 2000 | [2] |

| Binding Assay | Radioligand | Preparation | pKD | Reference |

| Saturation Binding | YM-derived radiotracer | Human platelet membranes | 7.96 | [5][6] |

Core Foundational Research Applications & Experimental Protocols

Dissecting Gq/11-Mediated GPCR Signaling

YM-254890 is instrumental in identifying whether a specific GPCR signals through the Gq/11 pathway. By observing the abrogation of a cellular response to a GPCR agonist in the presence of YM-254890, researchers can infer the involvement of Gq/11.

This assay is a common method to assess Gq/11 activation, as this pathway typically leads to an increase in intracellular calcium concentration ([Ca2+]i) via phospholipase C (PLC) activation.[9]

-

Cell Culture: Plate cells expressing the GPCR of interest in a 96-well black-walled, clear-bottom plate and culture to an appropriate confluency.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 30-60 minutes at 37°C.

-

Inhibitor Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of YM-254890 or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period. Inject the GPCR agonist and continue to measure the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is typically used for analysis. Plot the response against the concentration of the agonist in the presence and absence of YM-254890 to determine the inhibitory effect. Calculate the IC50 value of YM-254890 by plotting the percentage of inhibition against the inhibitor concentration.

Investigating Platelet Aggregation

YM-254890 was initially identified as an inhibitor of ADP-induced platelet aggregation.[4] This makes it a valuable tool for studying the role of Gq-coupled P2Y1 receptors in platelet function and thrombosis.

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Instrument Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Inhibitor Incubation: Add a defined volume of PRP to a cuvette with a stir bar. Add YM-254890 or vehicle control and incubate for a specified time at 37°C while stirring.

-

Agonist-Induced Aggregation: Add an aggregating agent such as ADP to the cuvette to induce platelet aggregation.

-

Data Recording: Record the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

Analysis: The maximum percentage of aggregation is determined for each condition. The inhibitory effect of YM-254890 is calculated relative to the vehicle control.

Probing G Protein Activation Directly

To confirm that YM-254890 directly targets the G protein, [³⁵S]GTPγS binding assays are often employed. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon their activation.

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the G protein of interest. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Assay Buffer: Prepare an assay buffer containing GDP, [³⁵S]GTPγS, and other necessary components.

-

Reaction Mixture: In a microtiter plate, combine the cell membranes, assay buffer, varying concentrations of YM-254890 or vehicle, and the GPCR agonist.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Scintillation Counting: Wash the filters, dry them, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibitory effect of YM-254890 is then determined.

Conclusion

YM-254890 is a powerful and selective pharmacological tool for the investigation of Gq/11-mediated signaling pathways. Its specific mechanism of action allows for the clear delineation of the role of this G protein subfamily in a wide array of physiological and pathophysiological processes. The experimental protocols and data provided in this guide serve as a foundational resource for researchers aiming to leverage the capabilities of YM-254890 in their studies. As with any pharmacological inhibitor, careful consideration of its concentration-dependent effects and potential off-target activities is crucial for the robust interpretation of experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 3. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gαq/11-mediated intracellular calcium responses to retrograde flow in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Specificity and Selectivity Profile of YM-254890

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and widely utilized small molecule inhibitor that has become an invaluable tool for dissecting G protein-coupled receptor (GPCR) signaling pathways. A natural cyclic depsipeptide isolated from Chromobacterium sp., YM-254890 exhibits remarkable selectivity for the Gαq/11 family of heterotrimeric G proteins.[1][2][3] Its mechanism of action involves the specific inhibition of the GDP/GTP exchange on the Gαq subunit, effectively locking the G protein in its inactive, GDP-bound state.[4][5] This prevents the activation of downstream effectors, most notably phospholipase C-β (PLC-β), and the subsequent mobilization of intracellular calcium.[2] This guide provides a comprehensive overview of the target specificity and selectivity of YM-254890, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and assessment workflows.

Core Mechanism and Target Specificity

YM-254890 functions as a highly specific guanine (B1146940) nucleotide dissociation inhibitor (GDI).[4] X-ray crystallography has revealed that it binds to a hydrophobic cleft between the two interdomain linkers of the Gαq subunit.[4][5] This binding event stabilizes the inactive GDP-bound conformation by directly interacting with the critical "switch I" region, thereby preventing the conformational changes required for GDP release and subsequent GTP binding.[4]

The primary targets of YM-254890 are members of the Gαq/11 family:

-

Gαq

-

Gα11

-

Gα14

YM-254890 demonstrates high affinity for these subunits, potently inhibiting their activation by upstream GPCRs.[2][3][6][7]

Selectivity Profile

The exceptional utility of YM-254890 as a research tool stems from its high selectivity for the Gαq/11 family over other G protein subfamilies.

-

Gαi/o Family: Initial and multiple subsequent studies have shown that YM-254890 does not inhibit Gαi/o-mediated signaling, such as the inhibition of adenylyl cyclase.[1][5] For instance, it did not affect the Gαi-coupled P2Y12 receptor-mediated suppression of cAMP at concentrations up to 40 μM.[8] However, some evidence suggests a "biased inhibition" where YM-254890 can block Gαi/o-mediated ERK1/2 activation without affecting the canonical cAMP pathway.[8][9]

-

Gαs Family: The selectivity of YM-254890 against Gαs is a subject of some debate. Many foundational studies reported no effect on Gαs-mediated signaling (e.g., cAMP accumulation via β2-adrenoreceptors).[4][5] However, a study using human coronary artery endothelial cells (HCAEC) found that YM-254890 at 30 nM significantly suppressed cAMP elevation induced by multiple Gs-coupled receptors.[8][9] This discrepancy may be due to differences in cell systems and experimental conditions.[8] Despite this, it is generally accepted that its potency against Gαq is substantially higher than any potential off-target effects on Gαs.

-

Gα12/13 Family: YM-254890 has not been shown to affect the spontaneous GTPγS binding to Gα13.[5]

-

Gα15/16 Family: YM-254890 is largely inactive against Gα15 and Gα16.[5][6][10] The specificity is believed to be conferred by key amino acid residues in the switch I region of the Gα subunit, which differ in the insensitive subtypes.[5]

Quantitative Data: Binding Affinity and Functional Potency

The potency of YM-254890 has been quantified across various assays. The tables below summarize key binding and functional parameters.

Table 1: Binding Affinity Data for YM-254890

| Parameter | Value | Target/System | Reference |

| pKi | 8.23 | Gαq Protein | [11] |

| pKD | 7.96 | Human Platelet Membranes (using [³H]PSB-16254) | [6][10] |

| Experimental Kd | 10.96 nM | Heterotrimeric Gq | [12] |

| Predicted Kd | 27.76 nM | Heterotrimeric Gq | [12] |

Table 2: Functional Potency (IC50) of YM-254890 in Various Assays

| Assay | Value (IC50) | Target/System | Reference |

| Intracellular Ca2+ Mobilization | 31 nM | P2Y1 Receptor (Gαq-coupled) | [1][8] |

| Platelet Aggregation (ADP-induced) | 0.37 - 0.51 µM | Human Platelet-Rich Plasma | [1] |

| ERK1/2 Activation | ~1-2 nM | Gαq-coupled Receptors | [8] |

| ERK1/2 Activation | 27 nM | Gαi/o-coupled Receptors | [8] |

| GTPγS Binding | ~30 nM | Gαq-coupled Receptors | [8] |

Signaling Pathway and Mechanism of Action

YM-254890 acts at a critical checkpoint in the Gαq signaling cascade. The diagram below illustrates the canonical pathway and the precise point of inhibition.

Experimental Protocols

Accurate characterization of YM-254890's activity relies on robust functional and binding assays. Detailed methodologies for key experiments are provided below.

[35S]GTPγS Binding Assay (Filtration Method)

This functional assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation.[13][14]

Objective: To determine the IC50 of YM-254890 for the inhibition of agonist-stimulated Gαq activation.

Materials:

-

Cell membranes expressing the Gαq-coupled receptor of interest.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP (typically 1-10 µM final concentration).[14]

-

Agonist for the receptor of interest.

-

YM-254890 serial dilutions.

-

[35S]GTPγS (0.1-0.5 nM final concentration).

-

Unlabeled GTPγS (10 µM) for non-specific binding determination.

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the GPCR of interest and determine protein concentration.[15]

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay Buffer.

-

YM-254890 at various concentrations (or vehicle for control wells).

-

Agonist at a fixed concentration (e.g., EC80).

-

GDP solution.

-

Cell membranes (5-50 µg protein per well).[15]

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

-

Reaction Initiation: Add [35S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound [35S]GTPγS.[15][16]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the percent inhibition versus the log concentration of YM-254890 to determine the IC50 value.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled YM-254890 by measuring its ability to compete off a specific radiolabeled tracer that binds to Gαq.

Objective: To determine the Ki of YM-254890 at the Gαq protein.

Materials:

-

Membranes from cells expressing Gαq (e.g., HEK293-Gαq-KO cells transfected with Gαq).[10]

-

Radioligand: e.g., [³H]PSB-16254 (a tritiated YM-254890 derivative).[10]

-

Unlabeled YM-254890 serial dilutions.

-

Assay buffer and filtration apparatus as described for the GTPγS assay.

Procedure:

-

Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of the radioligand (typically near its KD value), and varying concentrations of unlabeled YM-254890.

-

Initiation: Add cell membranes to initiate the binding reaction.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium. For YM-254890 and its derivatives, which can have slow dissociation kinetics, a longer incubation time (e.g., 3 hours at 37°C) may be necessary.[11]

-

Termination & Filtration: Terminate the assay by rapid filtration, as described above.

-

Quantification: Measure the radioactivity bound to the filters.

-

Data Analysis: Plot the percentage of radioligand bound against the log concentration of YM-254890 to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures a key downstream event of Gαq activation.

Objective: To determine the functional potency of YM-254890 in inhibiting Gαq-mediated calcium release.

Materials:

-

Whole cells expressing a Gαq-coupled receptor (e.g., P2Y1-C6-15 cells).[1]

-

A calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

YM-254890 serial dilutions.

-

Agonist for the receptor of interest.

-

A fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Compound Incubation: Pre-incubate the cells with various concentrations of YM-254890 for a defined period (e.g., 30-60 minutes).

-

Stimulation and Measurement: Place the plate in the reader and establish a baseline fluorescence reading. Inject the agonist and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is measured for each well. Plot the response as a percentage of the control (no inhibitor) against the log concentration of YM-254890 to calculate the IC50.

Conclusion

YM-254890 is a highly potent and specific inhibitor of the Gαq/11 family of G proteins.[2][3] It acts by preventing GDP/GTP exchange, thereby halting the G protein signaling cascade at its inception.[4] While its selectivity is excellent, researchers should be aware of potential context-dependent effects on Gαs and Gαi/o-mediated pathways, particularly at higher concentrations or in specific cell systems.[8] The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for the effective application of YM-254890 in elucidating the complex roles of Gαq/11 signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]